1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione
Description
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a dihydro-pyrrole-2,5-dione core substituted with a 6-chloro-3-pyridinylmethyl group. For instance, compounds like U-73122 (a phospholipase C inhibitor) share the pyrrolidine-dione backbone but differ in substituents, such as a steroidal amine group . The chloro-substituted pyridine in the target compound may influence its physicochemical properties (e.g., lipophilicity, receptor binding) compared to analogs with methoxy (as seen in 1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione) or nitro groups .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-2-1-7(5-12-8)6-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBOWVCVWXTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with dihydropyrrole-2,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and applications of pyrrole-2,5-dione derivatives are highly dependent on substituent chemistry. Key comparisons include:
*Calculated based on molecular formula (C₁₀H₈ClNO₂).
Key Observations:
- Chloro vs.
- Core Structure Differences: Unlike imidacloprid (an imidazolidinimine insecticide), the target compound’s pyrrole-2,5-dione core may confer distinct mechanisms of action, possibly targeting enzymatic pathways (e.g., PLC inhibition as seen in U-73122) rather than nicotinic acetylcholine receptors .
Functional and Mechanistic Insights
- Enzyme Inhibition: U-73122’s potent inhibition of phospholipase C (PLC) highlights the pharmacological relevance of pyrrolidine-dione derivatives. The target compound’s chloro-pyridine group may modulate PLC interaction differently than U-73122’s steroidal substituent .
- Pesticide Activity: While imidacloprid acts as a neurotoxin in insects, the target compound’s dihydro-pyrrole-dione structure could target metabolic enzymes or signaling pathways, akin to fluoroimide’s antifungal action .
Biological Activity
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 924868-99-5, is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as a possible therapeutic agent. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O5 |
| Molecular Weight | 309.34 g/mol |
| CAS Number | 924868-99-5 |
| Melting Point | 92–94 °C |
Research indicates that compounds similar to this compound may act as inhibitors of tyrosine kinases, which are critical in the signaling pathways that regulate cell growth and proliferation. Specifically, studies have shown that derivatives of pyrrole-2,5-diones can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), both of which are implicated in tumor growth and metastasis .
In Vitro Studies
In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound was shown to inhibit growth in colon cancer cell lines with a GI50 value ranging from to M .
In Vivo Studies
In vivo experiments using animal models have also provided promising results. For instance, one study reported that a pyrrole derivative inhibited tumor growth in a chemically induced colon cancer model in rats . The ability to reduce tumor size suggests potential therapeutic applications for these compounds.
Case Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of various pyrrole derivatives found that specific modifications led to enhanced interactions with ATP-binding sites on EGFR and VEGFR2. These interactions were linked to increased stability and efficacy in inhibiting tumor growth .
Case Study 2: Antioxidant Properties
In addition to antitumor effects, some derivatives demonstrated antioxidant properties, which could contribute to their therapeutic potential by mitigating oxidative stress in cancer cells .
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
